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Introduction
Maltose, a disaccharide composed of two α-D-glucose units, has been a subject of scientific

inquiry for over a century and a half. Its discovery and subsequent characterization have been

pivotal in the fields of biochemistry, food science, and pharmaceutical development. This

technical guide provides an in-depth exploration of the history, discovery, and scientific

investigation of maltose, with a specific focus on its common crystalline form, maltose
monohydrate. We will delve into the key experiments that defined our understanding of this

sugar, present its physicochemical properties in a clear, comparative format, and visualize the

core biochemical pathways and historical milestones.

The Discovery and Confirmation of Maltose: A
Historical Perspective
The journey to understanding maltose began in the mid-19th century, a period of significant

advancement in organic chemistry. French chemist Augustin-Pierre Dubrunfaut is credited with

the initial discovery of maltose in 1847.[1] However, his findings were not widely accepted by

the scientific community at the time.

It was not until 1872 that Irish chemist and brewer Cornelius O'Sullivan provided the definitive

confirmation of maltose's existence as a distinct sugar.[1] Working in the brewing industry,
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O'Sullivan's research was driven by the need to understand the chemical transformations

occurring during the malting and mashing processes.[2] His meticulous experiments, published

in the Journal of the Chemical Society, solidified the understanding of maltose as a product of

starch hydrolysis by the enzyme diastase.[3][4] The name "maltose" itself is derived from

"malt," the germinated cereal grains used in brewing, with the suffix "-ose" denoting it as a

sugar.[5]

While the initial discovery and confirmation focused on the chemical identity of maltose, the

characterization of its common crystalline form, maltose monohydrate, evolved with

advancements in analytical techniques. Though a specific "discoverer" of the monohydrate

form is not prominently documented, its identification is a result of the collective progress in

crystallization and elemental analysis methods throughout the late 19th and early 20th

centuries.

Key Milestones in the History of Maltose Research

19th Century 20th Century

Payen and Persoz discover diastase, the enzyme complex that breaks down starch. Augustin-Pierre Dubrunfaut first discovers maltose. Cornelius O'Sullivan confirms the existence of maltose. Emil Fischer determines the stereochemistry of glucose, a building block of maltose. Advancements in crystallography lead to the structural elucidation of sugars, including maltose monohydrate. Detailed understanding of the enzymatic pathways of starch degradation and maltose metabolism emerges.

Click to download full resolution via product page

A timeline of key discoveries in maltose research.

Physicochemical Properties of Maltose
Monohydrate
Maltose monohydrate is a white, crystalline powder with a mildly sweet taste.[6] Its physical

and chemical properties are critical for its applications in various industries. The following table

summarizes key quantitative data for maltose monohydrate.
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Property Value References

Molecular Formula C₁₂H₂₂O₁₁·H₂O [6]

Molecular Weight 360.31 g/mol [6]

Melting Point 102-103 °C [6]

Solubility in Water Highly soluble [6]

Appearance White crystalline powder [6]

Sweetness Less sweet than sucrose [6]

Hygroscopic Nature
Tends to absorb moisture from

the air
[6]

Core Experimental Protocols in the History of
Maltose Research
The establishment of maltose as a distinct chemical entity and the determination of its structure

were the results of rigorous experimental work. While the full, detailed protocols of these

historical experiments are extensive, this section outlines the conceptual frameworks and key

methodologies employed by the pioneering scientists.

O'Sullivan's Confirmation of Maltose (c. 1872-1876)
Cornelius O'Sullivan's work was instrumental in solidifying the scientific understanding of

maltose. His experiments typically involved the following conceptual steps:
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Starch Source (e.g., from barley)

Controlled Enzymatic Hydrolysis of Starch

Preparation of Malt Extract (containing diastase)

Termination of Enzymatic Reaction (e.g., by boiling)

Purification of the Resulting Sugar Solution (e.g., filtration, alcohol precipitation)

Crystallization of the Sugar

Analysis of Crystals (e.g., optical rotation, reducing power, elemental analysis)
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Accurately weigh a sample of the hydrated maltose.

Heat the sample gently in a crucible to drive off the water.

Cool the crucible in a desiccator and reweigh.

Repeat the heating and cooling process until a constant mass is achieved.

Calculate the mass of water lost.

Determine the mole ratio of water to anhydrous maltose to establish the formula.

Starch (Amylose/Amylopectin)

Maltose

Enzymatic Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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